REACTION_CXSMILES
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[CH3:1]C(C)([O-])C.[K+].[F:7][C:8]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].C([Li])CCC.IC>C1COCC1>[F:7][C:8]1[CH:16]=[C:15]([CH3:1])[C:14]([O:17][CH3:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1|
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Name
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|
Quantity
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7.92 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)O)C=C(C=C1)OC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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28.2 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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2.2 mL
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Type
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reactant
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Smiles
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IC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
to stir at −78° C. for 70 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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before warming to room temperature
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Type
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CUSTOM
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Details
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The reaction was quenched with saturated ammonium chloride (100 mL)
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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EXTRACTION
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Details
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then extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude material was purified by Gilson reverse-phase HPLC (acidic mobile phase)
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Reaction Time |
40 min |
Name
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Type
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product
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Smiles
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FC1=C(C(=O)O)C=C(C(=C1)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |